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Compound of Interest

Compound Name: Sporostatin

Cat. No.: B1234169 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sporostatin is a naturally occurring macrolide with significant biological activities, primarily as

an inhibitor of epidermal growth factor receptor (EGFR) kinase and cyclic adenosine 3',5'-

monophosphate (cAMP) phosphodiesterase (PDE). This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and biological

activities of Sporostatin. Detailed experimental protocols for key assays and visualizations of

relevant biological pathways are included to support further research and drug development

efforts.

Chemical Structure and Identification
Sporostatin is a ten-membered macrolide with the chemical formula C₁₄H₁₄O₅ and a

molecular weight of 262.26 g/mol .[1] Its systematic IUPAC name is (6E)-9,11-dihydroxy-4-

methyl-4,5-dihydro-1H-3-benzoxecine-2,8-dione.[1]

Table 1: Chemical Identifiers for Sporostatin
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Identifier Value

CAS Number 122588-63-0

Molecular Formula C₁₄H₁₄O₅

Molecular Weight 262.26 g/mol

IUPAC Name
(6E)-9,11-dihydroxy-4-methyl-4,5-dihydro-1H-3-

benzoxecine-2,8-dione

SMILES
CC1C/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2

O)O

InChI

InChI=1S/C14H14O5/c1-8-3-2-4-11(16)14-9(6-

13(18)19-8)5-10(15)7-12(14)17/h2,4-5,7-

8,15,17H,3,6H2,1H3/b4-2+

Physicochemical Properties
Experimentally determined physicochemical properties of Sporostatin are crucial for its

handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of Sporostatin

Property Value

Melting Point 197-200°C

Solubility

Readily soluble in methanol, chloroform, ethyl

acetate, and dimethyl sulfoxide. Insoluble in

water and hexane.

UV Absorption (λmax)

Neutral/Basic: 202 nm (log ε 4.32), 292 nm (log

ε 4.12), with shoulders at 220, 235, and 330 nm.

Acidic: 202 nm (log ε 4.34), 345 nm (log ε 4.46).

Infrared (IR) Absorption (cm⁻¹) 3370, 1730, 1630, 1590, 1490, 1430, 1390

Biological Activity
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Sporostatin exhibits potent inhibitory activity against two key enzymes involved in cellular

signaling: Epidermal Growth Factor Receptor (EGFR) kinase and cyclic adenosine 3',5'-

monophosphate (cAMP) phosphodiesterase (PDE).[2]

Inhibition of Epidermal Growth Factor Receptor (EGFR)
Kinase
Sporostatin is a specific inhibitor of EGFR tyrosine kinase.[2] Kinetic analyses have shown

that its inhibition is noncompetitive with respect to both the substrate and ATP.[2] The inhibitory

activity of Sporostatin against EGFR and related kinases is summarized in Table 3.

Table 3: Inhibitory Activity (IC₅₀) of Sporostatin against various kinases

Kinase IC₅₀ (µg/mL) IC₅₀ (µM)

EGF Receptor Kinase 0.1 0.38

ErbB-2 3 11

PDGF Receptor >100 >380

v-src >100 >380

Protein Kinase C >100 >380

Data from Murakami et al., 1999.[2]

Sporostatin has also been shown to inhibit the autophosphorylation of the EGF receptor in

A431 cells.[2]
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EGFR signaling inhibition by Sporostatin.

Inhibition of cAMP Phosphodiesterase (PDE)
Sporostatin was initially isolated as an inhibitor of cAMP phosphodiesterase.[2] By inhibiting

PDE, Sporostatin leads to an increase in intracellular cAMP levels, which can modulate

various downstream signaling pathways.
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Mechanism of PDE inhibition by Sporostatin.

Experimental Protocols
Determination of Melting Point
A standard capillary method can be used to determine the melting point of Sporostatin.

Protocol:

Ensure the Sporostatin sample is completely dry and in a fine powdered form.

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the sample at a rate of 10-20°C per minute to quickly determine an approximate

melting range.

Allow the apparatus to cool.
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Using a fresh sample, heat again at a slower rate (1-2°C per minute) starting from about

20°C below the approximate melting point.

Record the temperature at which the first drop of liquid appears and the temperature at

which the entire sample becomes a clear liquid. This range is the melting point.
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Workflow for melting point determination.

Determination of Solubility
A qualitative assessment of solubility in various solvents can be performed as follows:

Protocol:

To a small test tube, add approximately 1-2 mg of Sporostatin.

Add 1 mL of the test solvent (e.g., water, methanol, DMSO) to the test tube.

Vortex the mixture vigorously for 30 seconds.

Visually inspect the solution for the presence of undissolved solid.

If the solid has dissolved, the compound is considered soluble in that solvent at that

concentration.

In Vitro EGFR Kinase Inhibition Assay
The following is a general protocol for determining the IC₅₀ of Sporostatin against EGFR

kinase.

Protocol:

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).
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Prepare serial dilutions of Sporostatin in DMSO.

In a 96-well plate, add the reaction buffer, a peptide substrate (e.g., poly(Glu,Tyr) 4:1), and

the diluted Sporostatin or DMSO (as a control).

Initiate the reaction by adding a solution of purified EGFR kinase and ATP (containing γ-³²P-

ATP).

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

Wash the filter paper to remove unincorporated ATP.

Measure the radioactivity on the filter paper using a scintillation counter.

Calculate the percentage of inhibition for each concentration of Sporostatin and determine

the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro cAMP Phosphodiesterase (PDE) Inhibition Assay
A colorimetric assay can be used to determine the inhibitory effect of Sporostatin on PDE.

Protocol:

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

Prepare serial dilutions of Sporostatin in DMSO.

In a 96-well plate, add the assay buffer, purified PDE enzyme, and the diluted Sporostatin
or DMSO (as a control).

Initiate the reaction by adding cAMP as the substrate.

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
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Stop the reaction and detect the amount of phosphate produced from the hydrolysis of cAMP

to AMP using a malachite green-based reagent.

Measure the absorbance at a specific wavelength (e.g., 620 nm).

Calculate the percentage of inhibition for each concentration of Sporostatin and determine

the IC₅₀ value.

Conclusion
Sporostatin is a promising natural product with well-defined inhibitory activities against EGFR

kinase and cAMP phosphodiesterase. Its distinct chemical structure and biological profile make

it a valuable tool for cancer research and a potential lead compound for the development of

novel therapeutics. The data and protocols presented in this guide are intended to facilitate

further investigation into the mechanism of action and therapeutic potential of Sporostatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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